Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family
Properties
IUPAC Name |
methyl 4-hydroxy-5-methoxy-1-methyl-2-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-14-7-5-4-6-8(18-2)9(7)11(15)10(12(14)16)13(17)19-3/h4-6,15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWAXDAVHXZBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to hinder the proliferation of myeloid neoplasms driven by MYC overexpression in specific mouse models, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The compound appears to influence key signaling pathways involved in cell growth and apoptosis. Specifically, it has been observed to activate metabolic processes while suppressing myeloid differentiation pathways, which may contribute to its anticancer effects .
Biochemical Applications
Enzyme Inhibition
this compound has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular metabolism, which is particularly relevant in the context of cancer treatment and metabolic disorders .
Antioxidant Activity
The compound also demonstrates antioxidant properties, which can help mitigate oxidative stress in biological systems. This is particularly significant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders .
Material Science
Polymer Composites
In materials science, this compound has potential applications in developing polymer composites. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability .
Nanomaterials
The compound's properties make it suitable for use in nanomaterials development. Research is ongoing into its role as a precursor for synthesizing nanoparticles that could be used in drug delivery systems or as catalysts in chemical reactions .
Summary of Research Findings
Case Study 1: Anticancer Efficacy
A study involving Mx1-Cre +/-;Rosa26 LSL-MYC/LSL-MYC mice demonstrated that treatment with this compound resulted in significant reductions in tumor size and improved survival rates compared to control groups. The findings suggest a promising avenue for further research into its use as an anticancer agent.
Case Study 2: Enzyme Inhibition
Research published on the enzyme inhibition capabilities of this compound showed that it effectively reduced the activity of specific metabolic enzymes linked to cancer progression. This highlights its potential role in developing targeted therapies for metabolic diseases.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may exhibit anti-angiogenic properties by inhibiting the formation of new blood vessels, which is crucial in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure with an ethyl group instead of a methyl group.
4-Hydroxy-2-quinolones: A broader class of compounds with similar core structures but different substituents.
Uniqueness
Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct biological and chemical properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS Number: 1354639-61-4) is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO5 |
| Molecular Weight | 263.246 g/mol |
| LogP | 1.039 |
| PSA | 77.76 Ų |
The structure of the compound features a quinoline core, which is known for its biological significance, particularly in antibacterial and anticancer activities.
Antiviral Activity
Recent studies have indicated that derivatives of 4-hydroxyquinoline-3-carboxylic acid exhibit potent antiviral properties. Specifically, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has shown high inhibition of Hepatitis B Virus (HBV) replication in vitro at a concentration of 10 µM. Molecular docking simulations suggest that these compounds can effectively inhibit HBV replication by interacting with viral proteins .
Antibacterial Activity
Compounds related to methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline have been recognized for their antibacterial properties. The presence of functional groups such as hydroxyl and methoxy enhances their ability to inhibit bacterial DNA gyrase, thus preventing bacterial DNA replication. This mechanism is crucial for the development of new antibiotics against resistant strains .
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to inhibit the formation of the c-Myc/Max/DNA complex, which is essential for cancer cell proliferation. Studies have demonstrated that derivatives can significantly reduce tumor cell viability in various cancer models .
Cholinesterase Inhibition
Another area of research involves the inhibition of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promise as cholinesterase inhibitors, suggesting potential therapeutic applications in cognitive disorders .
Study on Hepatitis B Virus
A study published in September 2020 explored the methylation of related compounds and their antiviral activity against HBV. The results indicated significant inhibition rates and highlighted the structural features that contribute to this activity. The study utilized molecular docking and in vitro assays to validate findings .
Antimicrobial Activity Assessment
Research conducted on various quinoline derivatives revealed that certain analogues exhibited remarkable anti-tuberculosis (anti-TB) activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The compounds demonstrated minimal cytotoxicity towards mammalian cells while maintaining high efficacy against bacterial pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
